SOS1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

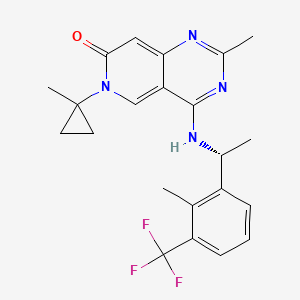

Molecular Formula |

C22H23F3N4O |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C22H23F3N4O/c1-12-15(6-5-7-17(12)22(23,24)25)13(2)26-20-16-11-29(21(4)8-9-21)19(30)10-18(16)27-14(3)28-20/h5-7,10-11,13H,8-9H2,1-4H3,(H,26,27,28)/t13-/m1/s1 |

InChI Key |

RVIBMYNEVGUCHR-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NC(=NC3=CC(=O)N(C=C32)C4(CC4)C)C |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NC(=NC3=CC(=O)N(C=C32)C4(CC4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SOS1-IN-2 in KRAS Mutant Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cell signaling.[1] It cycles between an inactive GDP-bound state and an active GTP-bound state, controlling pathways responsible for cell proliferation, survival, and differentiation.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancers, leading to a constitutively active protein that promotes uncontrolled cell growth.[3][4][5]

For decades, direct inhibition of mutant KRAS was considered an insurmountable challenge due to the protein's high affinity for GTP and its smooth surface lacking obvious druggable pockets.[6][7] This has led to the exploration of alternative therapeutic strategies, including the targeting of upstream activators and downstream effectors of KRAS.[4] One of the most promising upstream targets is the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF).[3][4][8] SOS1 directly interacts with KRAS, facilitating the exchange of GDP for GTP, thereby converting KRAS to its active state.[1][3][9] In KRAS-driven cancers, SOS1 is essential for maintaining the high levels of active, GTP-bound KRAS required for tumor cell survival.[4]

SOS1-IN-2 is a potent small-molecule inhibitor of SOS1.[10] This document provides a comprehensive technical overview of its mechanism of action in KRAS mutant cells, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Disrupting the KRAS Activation Cycle

The primary mechanism of action for SOS1 inhibitors, including this compound, is the disruption of the protein-protein interaction (PPI) between SOS1 and KRAS.[3][6][8] This intervention effectively halts the KRAS nucleotide exchange cycle, preventing the reloading of both wild-type and mutant KRAS with GTP.

1. SOS1 as a GEF for KRAS: SOS1 possesses a catalytic site within its Cdc25 domain that binds to inactive, GDP-bound KRAS.[7] This interaction induces a conformational change in KRAS, opening the nucleotide-binding pocket and facilitating the release of GDP.[3] Subsequently, GTP, which is more abundant in the cytosol, binds to KRAS, leading to its activation.[1][3]

2. Allosteric Activation of SOS1: SOS1 activity is further amplified by a positive feedback loop.[11] It has a second, allosteric binding site that binds to active, GTP-bound RAS.[7][8] This allosteric engagement enhances the catalytic activity of SOS1, leading to a surge in KRAS activation.[11][12] In KRAS-mutant cells, the abundant mutant KRAS-GTP continuously stimulates SOS1 activity, perpetuating a state of hyperactivated RAS signaling.[12]

3. Inhibition by this compound: this compound and other inhibitors in its class bind to a hydrophobic pocket on SOS1 within the catalytic domain, physically preventing the interaction with KRAS.[4][6] By blocking this crucial PPI, this compound achieves the following:

-

Prevents Nucleotide Exchange: It directly inhibits the SOS1-mediated conversion of KRAS-GDP to KRAS-GTP.[13]

-

Reduces Active KRAS Levels: The blockade leads to a decrease in the cellular pool of active KRAS-GTP and a corresponding increase in inactive KRAS-GDP.[4]

-

Downregulates Downstream Signaling: The reduction in KRAS-GTP levels results in the suppression of downstream oncogenic signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[3][6] This is measurable by a decrease in the phosphorylation of ERK (pERK), a key biomarker of pathway activity.[3][4]

-

Inhibits Cell Proliferation: By shutting down the MAPK pathway, which drives cell division, this compound exerts an anti-proliferative effect on KRAS-mutant cancer cells.[3][6]

This mechanism is particularly relevant for KRAS mutants like G12C, which, despite being constitutively active, still undergo nucleotide cycling and thus rely on GEFs like SOS1 for reactivation.[6]

Quantitative Data

The potency of this compound and related compounds has been characterized through various biochemical and cellular assays. The data below is compiled from publicly available sources and represents typical metrics used to evaluate SOS1 inhibitors.

Table 1: Biochemical Activity of SOS1 Inhibitors

| Compound | Assay Type | Target/Interaction | IC50 / KD | Reference |

|---|---|---|---|---|

| This compound | Biochemical Inhibition | SOS1 | 5 nM | [10] |

| BAY-293 | Biochemical Inhibition | KRAS-SOS1 Interaction | 21 nM | [6] |

| BI-3406 | Binding Affinity (SPR) | SOS1 | 2.6 nM (KD) | [10] |

| SIAIS562055 | Binding Affinity (SPR) | SOS1 | 95.9 nM (KD) | [5] |

| SIAIS562055 | HTRF Assay | KRASG12C-SOS1 Interaction | 95.7 nM | [5] |

| SIAIS562055 | HTRF Assay | KRASG12D-SOS1 Interaction | 134.5 nM |[5] |

Table 2: Cellular Activity of SOS1 Inhibitors in KRAS Mutant Cell Lines

| Compound | Cell Line | KRAS Mutation | Assay Type | Endpoint | IC50 | Reference |

|---|---|---|---|---|---|---|

| MRTX0902 | MKN1 | KRAS Amplified | pERK Inhibition | pERK Levels | 39.6 nM | [3] |

| SOS1-IN-21 | NCI-H358 | KRASG12C | Proliferation | Cell Viability | 16 nM | [10] |

| SOS1-IN-21 | Mia PaCa-2 | KRASG12C | Proliferation | Cell Viability | 17 nM | [10] |

| BI-3406 Analog | NCI-H358 | KRASG12C | Proliferation (w/ AMG510) | Cell Viability | CI = 0.1 (Synergy) | [5] |

| BI-3406 Analog | GP2d | KRASG12D | Proliferation (w/ MRTX1133) | Cell Viability | CI = 0.3 (Synergy) |[5] |

Note: Data for specific inhibitors are used to illustrate the typical potency and cellular effects of targeting SOS1. CI = Combination Index.

Experimental Protocols

The mechanism and potency of this compound are elucidated through a series of standardized biochemical and cell-based assays.

1. Biochemical Assays

-

Homogeneous Time-Resolved Fluorescence (HTRF) PPI Assay:

-

Principle: This assay measures the proximity of two molecules to quantify the disruption of the KRAS::SOS1 interaction.

-

Methodology: Recombinant, tagged KRAS (e.g., GST-tag) and tagged SOS1 (e.g., 6xHis-tag) are incubated with GTP.[14] An anti-GST antibody labeled with a FRET donor (e.g., Terbium cryptate) and an anti-His antibody labeled with a FRET acceptor (e.g., XL665) are added.[15] When KRAS and SOS1 interact, the donor and acceptor are brought into close proximity, generating a FRET signal. Test compounds like this compound that disrupt this interaction cause a dose-dependent decrease in the HTRF signal.[14] The IC50 is calculated from the resulting dose-response curve.[5]

-

Source Proteins: Human recombinant KRAS (e.g., G12C, G12D, or WT) and the catalytic domain of human SOS1 (e.g., amino acids 564-1049) are commonly used.[14][16]

-

-

Nucleotide Exchange Assay:

-

Principle: This assay directly measures the GEF activity of SOS1 by monitoring the exchange of fluorescently labeled GDP for unlabeled GTP.

-

Methodology: Recombinant KRAS is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP or Mant-GDP).[17] The fluorescence of this analog is high when bound to KRAS. The reaction is initiated by adding SOS1 and a surplus of unlabeled GTP. SOS1 catalyzes the release of the fluorescent GDP, which is replaced by GTP, causing a decrease in the fluorescence signal over time.[17] The rate of this decrease is proportional to SOS1's GEF activity. When an inhibitor like this compound is present, the rate of fluorescence decay is reduced.[17]

-

2. Cell-Based Assays

-

pERK Inhibition Assay:

-

Principle: To confirm target engagement and pathway modulation in a cellular context.

-

Methodology: KRAS-mutant cancer cell lines (e.g., NCI-H358, Mia PaCa-2) are seeded and treated with serial dilutions of this compound for a short period (e.g., 1-2 hours).[3] Cells are then lysed, and protein concentrations are normalized. Levels of phosphorylated ERK (pERK) and total ERK are quantified using Western Blot, ELISA, or multiplex immunoassays (e.g., Luminex).[3][4] The IC50 for pERK inhibition is determined by plotting the reduction in the pERK/total ERK ratio against inhibitor concentration.

-

-

Cell Proliferation/Viability Assay:

-

Principle: To measure the cytostatic or cytotoxic effects of the inhibitor.

-

Methodology: Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations for an extended period (e.g., 72 hours to 6 days).[12] Cell viability is measured using reagents like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[12] The anti-proliferative IC50 is calculated from the dose-response curve.

-

Logical Framework of this compound Action

The therapeutic rationale for this compound in KRAS-mutant cancers follows a clear, linear progression from target engagement to cellular effect.

References

- 1. KRAS - Wikipedia [en.wikipedia.org]

- 2. HTRF KRAS WT / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.cn]

- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. youtube.com [youtube.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. blossombio.com [blossombio.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Function of SOS1 Inhibitors in the RAS-MAPK Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth analysis of the function and mechanism of action of small-molecule inhibitors targeting the Son of Sevenless homolog 1 (SOS1), a key activator in the RAS-MAPK signaling cascade. It details their role in disrupting oncogenic signaling, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the complex biological processes involved.

The RAS-MAPK Pathway: A Central Regulator of Cell Fate

The RAS/mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that transduces signals from extracellular growth factors to the nucleus, governing fundamental cellular processes such as proliferation, differentiation, survival, and migration[1][2]. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit adaptor proteins like GRB2. This complex then brings SOS1 to the plasma membrane[3][4].

RAS proteins (KRAS, NRAS, and HRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state[5][6]. The transition to the active state is catalyzed by guanine nucleotide exchange factors (GEFs), with SOS1 being a primary and ubiquitous activator for RAS[6][7]. Once activated, RAS-GTP engages and activates a cascade of downstream protein kinases, including RAF, MEK, and ERK, ultimately leading to the regulation of gene expression[5][8].

In up to 30% of human cancers, mutations in RAS genes lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development[5][9]. This makes the RAS-MAPK pathway a major focus for cancer therapy.

SOS1: The Pacemaker of RAS Activation

SOS1 is a multi-domain protein that plays a pivotal role in activating RAS. Its catalytic domain (also known as the Cdc25 domain) is responsible for promoting the exchange of GDP for GTP on RAS proteins[7]. Beyond its catalytic function, SOS1 also possesses an allosteric pocket. The binding of active RAS-GTP to this allosteric site triggers a positive feedback loop, dramatically increasing SOS1's GEF activity and amplifying the signaling output[10][11][12]. This dual mechanism establishes SOS1 as a critical node for both initiating and sustaining RAS activation.

Mechanism of Action of SOS1 Inhibitors

Given the historical challenges in directly targeting mutated RAS proteins, inhibiting upstream activators like SOS1 has emerged as a viable therapeutic strategy[5][10]. Small-molecule SOS1 inhibitors, such as BAY-293 and BI-3406, function by disrupting the crucial protein-protein interaction (PPI) between SOS1 and RAS[5][9][10].

The primary mechanism of these inhibitors involves binding to a specific hydrophobic pocket within the catalytic domain of SOS1[10]. This binding event prevents SOS1 from engaging with RAS, thereby directly blocking the SOS1-mediated nucleotide exchange process[5][9]. The functional consequences are significant:

-

Reduced RAS Activation: By inhibiting the GEF activity of SOS1, the pool of active RAS-GTP is diminished.

-

Downregulation of Downstream Signaling: The reduction in active RAS leads to decreased activation of the RAF-MEK-ERK cascade. This can be observed by a reduction in phosphorylated ERK (pERK) levels in cells[5][10].

-

Inhibition of Cell Proliferation: By shutting down this key oncogenic driver pathway, SOS1 inhibitors can suppress the proliferation of cancer cells, particularly those dependent on RAS signaling[9][10].

In cells with wild-type KRAS, potent SOS1 inhibitors can lead to a complete blockade of the RAS-MAPK pathway[5]. In cancer cells harboring KRAS mutations, these inhibitors can still reduce pathway activity by approximately 50%, highlighting their potential to counteract the hyperactive signaling driven by oncogenic RAS[5].

Caption: RAS-MAPK pathway showing SOS1-mediated RAS activation and the inhibitory action of a SOS1 inhibitor.

Quantitative Data on Representative SOS1 Inhibitors

The efficacy and potency of SOS1 inhibitors have been characterized through various biochemical and cellular assays. The data below is compiled for well-studied compounds representative of the class.

Table 1: Biochemical Potency of Representative SOS1 Inhibitors

| Compound | Assay Type | Target Interaction | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| BAY-293 | FRET | KRAS–SOS1 Interaction | 21 | [5][8] |

| BI-3406 | Biochemical | SOS1-RAS Binding | <10 | [13][14] |

| MRTX0902 | Biochemical | KRAS:SOS1 PPI | ~5 | [9] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Direct comparison of IC₅₀ values across different studies and assay formats should be done with caution[15][16][17][18].

Table 2: Cellular Activity and Selectivity

| Compound | Cell Line | Assay | IC₅₀ (nM) | Selectivity (SOS1 vs SOS2) | Reference |

|---|---|---|---|---|---|

| BAY-293 | NCI-H358 (KRAS G12C) | pERK Inhibition | ~100 | Highly Selective for SOS1 | [5] |

| BI-3406 | NCI-H358 (KRAS G12C) | Proliferation | ~500 | >1000-fold for SOS1 | [13] |

| MRTX0902 | MIA PaCa-2 (KRAS G12C)| pERK Inhibition | ~10 | Highly Selective for SOS1 |[19] |

Key Experimental Protocols

The characterization of SOS1 inhibitors relies on a series of robust biochemical and cell-based assays to determine target engagement, mechanism of action, and functional cellular effects.

Caption: A logical workflow for the characterization of SOS1 inhibitors.

Protocol: KRAS-SOS1 Interaction Assay (Biophysical)

Objective: To quantify the ability of a test compound (e.g., this compound) to disrupt the interaction between KRAS and the catalytic domain of SOS1.

Methodology (based on Surface Plasmon Resonance - SPR):

-

Immobilization: Recombinant, purified catalytic domain of SOS1 (SOS1cat) is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip).

-

Analyte Preparation: Recombinant, purified KRAS protein (e.g., KRAS G12C) is prepared in a running buffer. A concentration series of the test inhibitor is also prepared.

-

Binding Measurement:

-

A solution of KRAS is injected over the SOS1-coated sensor surface to establish a baseline binding signal.

-

Solutions containing a fixed concentration of KRAS pre-incubated with varying concentrations of the SOS1 inhibitor are then injected.

-

-

Data Analysis: The binding response is measured in real-time. A decrease in the binding signal in the presence of the inhibitor indicates disruption of the KRAS-SOS1 interaction. The response units are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC₅₀ value[5].

Protocol: Cellular pERK Inhibition Assay (Western Blot)

Objective: To determine the effect of the SOS1 inhibitor on the downstream RAS-MAPK pathway activity within cancer cells.

Methodology:

-

Cell Culture: A cancer cell line of interest (e.g., NCI-H358, which harbors a KRAS G12C mutation) is cultured to approximately 80% confluency.

-

Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal pathway activity.

-

Inhibitor Treatment: Cells are treated with a dilution series of the SOS1 inhibitor for a specified time (e.g., 2 hours). A vehicle control (e.g., DMSO) is included.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blot:

-

Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK1/2) and total ERK1/2 (as a loading control).

-

-

Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated and normalized to the vehicle control to determine the extent of pathway inhibition[5].

Protocol: Anti-Proliferative Assay

Objective: To measure the effect of the SOS1 inhibitor on the viability and growth of cancer cells.

Methodology (using a luminescent cell viability assay):

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the SOS1 inhibitor is added to the wells. A vehicle control is also included.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

-

Data Analysis: The luminescence is read using a plate reader. The data is normalized to the vehicle-treated control cells, and the results are plotted against the inhibitor concentration. A dose-response curve is fitted to the data to determine the IC₅₀ for cell growth inhibition[5].

Therapeutic Implications and Future Directions

SOS1 inhibitors represent a promising class of targeted therapies for RAS-driven cancers. Their mechanism of action, which prevents the activation of RAS, makes them suitable for several therapeutic strategies:

-

Monotherapy: In tumors highly dependent on RAS-MAPK signaling, SOS1 inhibition alone can have a potent anti-proliferative effect[9].

-

Combination Therapy: A particularly compelling strategy is the combination of SOS1 inhibitors with direct KRAS G12C inhibitors (like sotorasib or adagrasib). KRAS G12C inhibitors preferentially bind to the inactive, GDP-bound state of the mutant protein. By blocking SOS1, the inhibitor increases the population of KRAS G12C in the inactive state, thereby enhancing the efficacy of the G12C inhibitor[3][20]. This combination can overcome both intrinsic and adaptive resistance mechanisms[3][13][20].

References

- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SOS1 - Wikipedia [en.wikipedia.org]

- 7. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 13. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

The Dawn of a New Era in RAS-Driven Cancer Therapy: A Technical Guide to the Discovery and Development of SOS1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Son of sevenless homolog 1 (SOS1) has emerged as a pivotal target in the ongoing battle against RAS-driven cancers. As a crucial guanine nucleotide exchange factor (GEF), SOS1 orchestrates the activation of RAS, a molecular switch that, when constitutively active, drives the proliferation and survival of a significant portion of human tumors. The development of small molecule inhibitors that disrupt the SOS1-KRAS interaction represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and development of SOS1 inhibitors, with a focus on key examples such as SOS1-IN-2, BI-3406, and MRTX0902.

The SOS1-RAS Signaling Axis: A Prime Target for Intervention

The SOS1 protein plays a central role in the RAS signaling cascade, a cornerstone of cellular growth and proliferation.[1] Under normal physiological conditions, the activation of receptor tyrosine kinases (RTKs) recruits a complex containing the adaptor protein Grb2 and SOS1 to the cell membrane.[2] This translocation allows SOS1 to catalyze the exchange of GDP for GTP on RAS proteins, converting them to their active, signal-transducing state.[1] This active RAS-GTP then engages downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, to drive cellular processes.[1]

Mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to a constitutively active RAS protein that is independent of upstream signaling.[1] By inhibiting SOS1, the aim is to prevent the reloading of both wild-type and mutant RAS with GTP, thereby dampening the oncogenic signaling output.[1][3]

Figure 1: The SOS1-RAS-MAPK Signaling Pathway and the Mechanism of SOS1 Inhibition.

Discovery and Development of Lead SOS1 Inhibitors

The journey to clinically viable SOS1 inhibitors has been paved by extensive high-throughput screening and structure-based drug design efforts. These endeavors have yielded several potent and selective compounds that are now in various stages of preclinical and clinical development.

This compound: A Potent Pyridopyrimidinone Derivative

This compound is a novel SOS1 inhibitor characterized by a pyridopyrimidinone scaffold.[4] This compound has demonstrated potent inhibition of SOS1 with a reported IC50 value of 5 nM.[4] Its discovery was part of a broader effort to identify novel benzylamino substituted pyridopyrimidinones as effective SOS1 inhibitors, as detailed in the patent WO2019122129A1.[4] While extensive preclinical data on this compound is not yet publicly available, its high potency marks it as a significant development in the field.

BI-3406: A First-in-Class Clinical Candidate

BI-3406 is a potent and selective, orally bioavailable small-molecule inhibitor that binds to the catalytic pocket of SOS1, thereby preventing its interaction with KRAS.[5] The discovery of BI-3406 was the result of optimizing a previously identified hit from a high-throughput screening campaign.[5] Notably, BI-3406 has shown efficacy across a broad range of KRAS-driven cancer cell lines and has demonstrated synergistic effects when combined with MEK inhibitors.[5] This synergistic activity is attributed to BI-3406's ability to overcome the feedback reactivation of the MAPK pathway often observed with MEK inhibitor monotherapy.[5]

MRTX0902: A Brain-Penetrant Phthalazine-Based Inhibitor

MRTX0902 is another potent and selective SOS1 inhibitor that was identified through a structure-based drug discovery approach.[4][6] This orally bioavailable compound is a phthalazine-based inhibitor that effectively disrupts the SOS1:KRAS protein-protein interaction.[4] A key feature of MRTX0902 is its ability to penetrate the blood-brain barrier, opening up therapeutic possibilities for RAS-driven central nervous system tumors.[4] Preclinical studies have shown that MRTX0902 can enhance the anti-tumor activity of KRAS G12C inhibitors like adagrasib.[6]

Quantitative Comparison of SOS1 Inhibitors

The following table summarizes key quantitative data for this compound, BI-3406, and MRTX0902, providing a comparative overview of their potency and cellular activity.

| Inhibitor | Target | IC50 (Biochemical Assay) | Cellular IC50 (pERK Inhibition) | Key Features | Reference(s) |

| This compound | SOS1 | 5 nM | Not Reported | Pyridopyrimidinone scaffold | [4] |

| BI-3406 | SOS1 | Single-digit nM | 9–220 nM (3D proliferation) | Orally bioavailable, synergistic with MEK inhibitors | [1][5] |

| MRTX0902 | SOS1 | 2 nM (HTRF binding assay) | 30 nM (MKN1 cells) | Orally bioavailable, brain-penetrant, synergistic with KRAS G12C inhibitors | [6] |

Key Experimental Protocols in SOS1 Inhibitor Development

The discovery and characterization of SOS1 inhibitors rely on a cascade of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Figure 2: A Representative Experimental Workflow for the Discovery of SOS1 Inhibitors.

SOS1-KRAS Interaction Assays (TR-FRET/AlphaScreen)

Principle: These assays are used to quantify the inhibitory effect of a compound on the protein-protein interaction between SOS1 and KRAS.[7][8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are homogeneous (no-wash) assay formats that are well-suited for high-throughput screening.[7][8]

Methodology:

-

Reagents: Recombinant, tagged SOS1 (e.g., His-tagged) and KRAS (e.g., GST-tagged or biotinylated) proteins, GDP, and detection reagents (e.g., terbium-conjugated anti-His antibody and d2-conjugated anti-GST antibody for TR-FRET).[7]

-

Procedure:

-

A serially diluted test compound is incubated with recombinant SOS1 and GDP-loaded KRAS proteins in a microplate.[7]

-

After an incubation period to allow for binding, detection reagents are added.[7]

-

If SOS1 and KRAS are in close proximity (i.e., interacting), the donor fluorophore (terbium) on one antibody will excite the acceptor fluorophore (d2) on the other, resulting in a FRET signal.[7]

-

The plate is read on a compatible plate reader, and the reduction in the FRET signal in the presence of the inhibitor is used to calculate the IC50 value.[7]

-

Cellular Target Engagement Assays

a) Phospho-ERK (pERK) Western Blot:

Principle: This assay measures the phosphorylation of ERK, a downstream effector in the MAPK pathway. Inhibition of SOS1 is expected to decrease RAS-GTP levels, leading to a reduction in pERK.[9]

Methodology:

-

Cell Culture and Treatment: Cancer cell lines with known KRAS mutations are treated with varying concentrations of the SOS1 inhibitor for a specified duration.[9]

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for pERK and total ERK (as a loading control).[9]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Quantification: The band intensities are quantified to determine the dose-dependent effect of the inhibitor on ERK phosphorylation.[9]

b) Cellular Thermal Shift Assay (CETSA):

Principle: CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[10] The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.[10]

Methodology:

-

Cell Treatment: Intact cells are treated with the test compound or vehicle control.

-

Heating: The cell suspensions are heated to a range of temperatures.

-

Lysis and Separation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

-

Detection: The amount of soluble SOS1 protein remaining at each temperature is quantified, typically by western blotting.

-

Analysis: A "melting curve" is generated, and a shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Future Directions and Conclusion

The development of SOS1 inhibitors marks a significant advancement in the quest for effective therapies against RAS-driven cancers. The promising preclinical data for compounds like BI-3406 and MRTX0902, particularly in combination with other targeted agents, have paved the way for clinical investigation. The identification of potent molecules like this compound further enriches the chemical toolbox for probing SOS1 biology and developing next-generation therapeutics.

Future research will likely focus on several key areas:

-

Optimizing Pharmacokinetic and Pharmacodynamic Properties: Continued medicinal chemistry efforts will aim to improve the drug-like properties of SOS1 inhibitors, including oral bioavailability, metabolic stability, and tissue distribution.

-

Exploring Combination Strategies: The synergy observed with MEK and KRAS G12C inhibitors highlights the potential of combination therapies to overcome resistance and enhance efficacy. Further exploration of rational combinations with other targeted agents and immunotherapies is warranted.

-

Identifying Biomarkers of Response: Understanding which patient populations are most likely to benefit from SOS1 inhibition will be crucial for the successful clinical translation of these agents. This will involve the identification of predictive biomarkers through genomic and proteomic approaches.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MRTX-0902 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. AID 1963535 - SOS1 GDP TR-FRET Assay from US Patent US20240092803: "BRIDGED COMPOUNDS AS KRAS G12D INHIBITOR AND DEGRADER AND THE USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. blossombio.com [blossombio.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to SOS1-IN-2: A Chemical Probe for Studying SOS1 Biology

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (SOS1) is a critical signaling protein that functions as a guanine nucleotide exchange factor (GEF). It plays a pivotal role in activating RAS proteins, which are master regulators of cell proliferation, differentiation, and survival.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to their active state.[2] This activation initiates downstream signaling cascades, most notably the MAPK/ERK pathway.[1] The recruitment of SOS1 to the plasma membrane via the adaptor protein Grb2, which binds to activated receptor tyrosine kinases (RTKs), is a key step in this process.[3] Furthermore, SOS1 activity is potentiated by a positive feedback loop where active RAS-GTP binds to an allosteric site on SOS1, enhancing its GEF activity.[4]

Given that mutations in RAS genes are among the most common drivers in human cancers, the upstream activator SOS1 has emerged as a compelling therapeutic target.[4][5] Inhibiting the SOS1-RAS interaction prevents the activation of both wild-type and mutant RAS, offering a promising strategy to suppress oncogenic signaling.[6] Chemical probes are indispensable tools for validating such therapeutic hypotheses and dissecting the complex biology of targets like SOS1. SOS1-IN-2 is a potent inhibitor of SOS1, making it a valuable tool for such investigations.[7]

This compound: A Potent Chemical Probe

This compound is a small molecule inhibitor of the SOS1 protein. Its primary utility as a chemical probe stems from its high potency, which allows for effective target modulation at low concentrations, thereby minimizing potential off-target effects.

Mechanism of Action

This compound acts as a potent inhibitor of the SOS1-mediated nucleotide exchange on RAS proteins.[7] While specific structural data for this compound is not publicly available, its mechanism can be inferred from other well-characterized SOS1 inhibitors like BI-3406 and BAY-293. These compounds function by binding directly to the catalytic domain of SOS1, occupying the binding site for RAS.[8][9] This steric hindrance prevents the physical interaction between SOS1 and RAS-GDP, effectively blocking the conversion of RAS to its active, GTP-bound state.[6][10] The result is a shutdown of downstream MAPK pathway signaling, leading to an anti-proliferative effect in cancer cells dependent on this pathway.[9][11]

Quantitative Data: Biochemical and Cellular Potency

The defining characteristic of a useful chemical probe is its potency. This compound demonstrates potent inhibition of SOS1 in biochemical assays. A comparison with other known SOS1 inhibitors highlights its standing as a high-quality research tool.

| Compound | Target/Assay | IC50 Value | Reference |

| This compound | SOS1 Inhibition | 5 nM | [7] |

| SOS1-IN-3 | SOS1 Inhibition | 5 nM | [7] |

| SOS1-IN-16 | SOS1 Inhibition | 7.2 nM | [7] |

| SOS1-IN-1-15 | SOS1-KRAS Interaction (TR-FRET) | 8.4 nM | [12] |

| BAY-293 | KRAS-SOS1 Interaction | 21 nM | [10] |

| BI-3406 | SOS1-KRAS Interaction | ~30 nM | [9] |

| MRTX0902 | SOS1-KRAS Interaction | Not Reported | [5] |

Table 1: Comparative potency of selected SOS1 inhibitors.

Signaling Pathway and Mechanism of Inhibition

The SOS1 signaling pathway is a cornerstone of cellular growth signals. Its inhibition provides a clear therapeutic rationale.

The following diagram illustrates how this compound intervenes in this pathway.

Experimental Protocols

To effectively use this compound as a chemical probe, standardized and reproducible experimental protocols are essential. The following sections detail key methodologies adapted from literature on potent SOS1 inhibitors.

Biochemical Assay: TR-FRET for SOS1-KRAS Interaction

This assay quantitatively measures the ability of an inhibitor to disrupt the protein-protein interaction between SOS1 and KRAS.

-

Reagents:

-

His-tagged SOS1 catalytic domain (e.g., residues 564-1049).

-

GST-tagged KRAS (wild-type or mutant), pre-loaded with GDP.

-

Anti-His antibody conjugated to a fluorescent donor (e.g., Tb-cryptate).

-

Anti-GST antibody conjugated to a fluorescent acceptor (e.g., d2).

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% BSA.

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO control to a 384-well low-volume plate.

-

Add 4 µL of a solution containing His-SOS1 and GST-KRAS-GDP in assay buffer. Final concentrations are typically in the low nanomolar range (e.g., 10 nM SOS1, 20 nM KRAS).

-

Incubate for 30 minutes at room temperature.

-

Add 4 µL of a detection mixture containing the anti-His-Tb and anti-GST-d2 antibodies in assay buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.

-

-

Data Analysis:

-

Calculate the ratio of acceptor to donor fluorescence and normalize to controls (0% inhibition = DMSO; 100% inhibition = no KRAS).

-

Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Western Blot for pERK Inhibition

This assay determines the effect of this compound on the downstream MAPK signaling pathway in a cellular context.

-

Cell Culture and Treatment:

-

Seed KRAS-dependent cancer cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

-

Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

-

Stimulate the cells with a growth factor like EGF (e.g., 10 ng/mL) for 10-15 minutes to induce pathway activation.

-

-

Lysate Preparation:

-

Wash cells once with ice-cold PBS.

-

Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the pERK signal to the total ERK signal for each sample.

-

In Vivo Assay: Mouse Xenograft Model

This protocol outlines a general approach to evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or NSG mice).

-

Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 MIA PaCa-2 cells) into the flank of each mouse.

-

-

Study Execution:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer the compound and vehicle via the appropriate route (e.g., oral gavage) on a defined schedule (e.g., once or twice daily).[13]

-

Monitor animal body weight and overall health throughout the study as a measure of toxicity.

-

Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.

-

-

Endpoint Analysis:

-

Measure final tumor volumes and weights.

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

-

(Optional) Collect tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for pERK) to confirm target engagement in vivo.

-

Conclusion and Future Outlook

This compound, with its high potency, serves as an excellent chemical probe for investigating the multifaceted roles of SOS1.[7] It allows researchers to precisely interrogate the consequences of SOS1 inhibition in various biological contexts, from biochemical signaling to cellular proliferation and in vivo tumor growth. The study of such probes has revealed that while SOS1 inhibition is effective, cancer cells can develop resistance, often through feedback reactivation of the MAPK pathway or reliance on the SOS2 paralog.[14][15]

This has paved the way for rational combination strategies. Synergistic effects have been observed when combining SOS1 inhibitors with MEK inhibitors or direct KRAS G12C inhibitors.[11][14] Such combinations can lead to a more profound and durable pathway suppression.[16] Therefore, this compound is not only a tool for fundamental research into SOS1 biology but also a foundational instrument for exploring novel, more effective therapeutic strategies for RAS-driven cancers.

References

- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. SOS1 - Wikipedia [en.wikipedia.org]

- 3. The Sos1 and Sos2 Ras-specific exchange factors: differences in placental expression and signaling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Probe SOS1-IN-1-15 | Chemical Probes Portal [chemicalprobes.org]

- 13. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Five SOS2 Fragment Hits with Binding Modes Determined by SOS2 X-Ray Cocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

The intricate dance of activation: A technical guide to SOS1 as a guanine nucleotide exchange factor for RAS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex symphony of intracellular signaling, the activation of RAS proteins, central regulators of cell growth, proliferation, and survival, is a meticulously controlled event. A key conductor of this process is the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF) responsible for catalyzing the exchange of GDP for GTP on RAS, thereby switching it to its active state. Dysregulation of this critical interaction is a hallmark of numerous cancers, making the SOS1-RAS axis a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanisms governing SOS1's role as a RAS GEF, detailing the underlying biochemistry, structural dynamics, and the experimental methodologies used to interrogate this pivotal signaling node.

The Structural and Functional Landscape of SOS1

SOS1 is a large, multidomain protein, with each domain playing a distinct role in its regulation and catalytic activity.[1][2][3] The key domains include:

-

Histone Domain (HD): Located at the N-terminus, it participates in maintaining the autoinhibited state of SOS1.[4]

-

Dbl Homology (DH) and Pleckstrin Homology (PH) Domains: These domains are involved in the activation of Rac, another small GTPase, and contribute to the localization of SOS1 at the plasma membrane.[2][5]

-

RAS Exchanger Motif (REM) Domain: This domain contains an allosteric binding site for RAS-GTP, which plays a crucial role in the positive feedback regulation of SOS1 activity.[1][3]

-

Cdc25 Homology Domain: This is the catalytic domain responsible for binding to RAS-GDP and facilitating nucleotide exchange.[1][5]

-

Proline-rich C-terminal Region: This region mediates the interaction with adaptor proteins like Grb2, which is essential for recruiting SOS1 to activated receptor tyrosine kinases (RTKs) at the plasma membrane.[5][6]

In its inactive state, SOS1 adopts an autoinhibited conformation where the DH domain sterically hinders access to the allosteric RAS binding site on the REM domain.[2]

The Mechanism of SOS1-Mediated RAS Activation

The activation of RAS by SOS1 is a multi-step process initiated by upstream signals, typically from activated RTKs.[6]

-

Recruitment to the Membrane: Upon growth factor stimulation, the adaptor protein Grb2 binds to phosphotyrosine residues on the activated RTK via its SH2 domain and to the proline-rich C-terminus of SOS1 through its SH3 domains.[5][6] This interaction recruits the cytosolic SOS1 to the plasma membrane, where its substrate, RAS, is localized.

-

Release of Autoinhibition: Localization to the membrane and potential interactions with membrane lipids are thought to induce conformational changes in SOS1, leading to the release of its autoinhibited state.[7]

-

Catalytic Exchange: The now-active Cdc25 domain of SOS1 can engage with RAS-GDP. It promotes the dissociation of GDP, allowing the more abundant cytosolic GTP to bind, thus activating RAS.[5]

-

Allosteric Feedback Amplification: A key feature of SOS1 regulation is a positive feedback loop driven by the binding of activated RAS-GTP to the allosteric site on the REM domain.[8][9] This binding event further enhances the catalytic activity of the Cdc25 domain, leading to a rapid and robust amplification of RAS signaling.[8][9] This allosteric activation is a critical component of SOS1's function and a key consideration in the development of SOS1-targeted therapies.

Below is a diagram illustrating the SOS1-mediated RAS activation pathway.

Caption: SOS1-mediated RAS activation signaling pathway.

Quantitative Analysis of the SOS1-RAS Interaction

The interaction between SOS1 and RAS has been extensively studied using various biophysical and biochemical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities and Kinetics of the SOS1-RAS Interaction

| Interacting Partners | Method | Kd (μM) | kon (M-1s-1) | koff (s-1) | Reference(s) |

| SOS1 (proline-rich) - Grb2 (SH3) | Surface Plasmon Resonance (SPR) | 0.457 | 1.1 x 105 | 5.1 x 10-2 | [5] |

| SOS1 (proline-rich) - E3b1 (SH3) | Surface Plasmon Resonance (SPR) | 0.485 | 1.0 x 105 | 4.9 x 10-2 | [5] |

Table 2: Inhibitory Constants (IC50) of Small Molecule Inhibitors Targeting the SOS1-RAS Interaction

| Inhibitor | Target Interaction | Assay Type | IC50 (nM) | Reference(s) |

| BAY-293 | KRAS-SOS1 | KRAS-SOS1cat interaction assay | 21 | [10] |

| BI-3406 | KRAS(G12C)-SOS1 | Homogeneous Time-Resolved Fluorescence (HTRF) | 8.3 | [11] |

| SOS1-IN-14 | SOS1 | Not Specified | 3.9 | [12] |

| SOS1-IN-18 | SOS1-KRAS G12C | Not Specified | 3.4 | [12] |

| SOS1-IN-19 | SOS1 | Not Specified | 165.2 | [12] |

| SOS1-IN-21 | SOS1 | Not Specified | 15 | [12] |

| SOS1/EGFR-IN-2 | SOS1 | Not Specified | 8.3 | [12] |

Experimental Protocols

A variety of in vitro and cellular assays are employed to study the SOS1-RAS interaction and the efficacy of its inhibitors. Below are detailed methodologies for key experiments.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay using Fluorescent Nucleotides

This assay measures the ability of SOS1 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-FL-GDP) for unlabeled GTP on RAS. The change in fluorescence upon nucleotide exchange is monitored over time.

Materials:

-

Purified recombinant RAS protein (e.g., H-RAS, K-RAS)

-

Purified recombinant SOS1 catalytic domain (SOS1cat)

-

Fluorescent GDP analog (e.g., MANT-GDP, BODIPY-FL-GDP)

-

GTP solution (non-hydrolyzable analog like GTPγS can be used to prevent hydrolysis)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Loading RAS with Fluorescent GDP:

-

Incubate purified RAS protein with a 5-10 fold molar excess of the fluorescent GDP analog in the assay buffer containing EDTA (to chelate Mg²⁺ and facilitate nucleotide loading) for 1-2 hours at room temperature in the dark.

-

Remove excess unbound fluorescent GDP using a desalting column (e.g., PD-10) equilibrated with the assay buffer (now containing MgCl₂).

-

Determine the concentration and loading efficiency of the fluorescently labeled RAS.

-

-

Performing the Exchange Reaction:

-

In a microplate well, add the fluorescent GDP-loaded RAS to the assay buffer.

-

To initiate the exchange reaction, add a mixture of SOS1cat and a high concentration of unlabeled GTP.

-

For control wells, add buffer or unlabeled GTP without SOS1cat.

-

-

Data Acquisition:

-

Immediately start monitoring the fluorescence signal over time using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., for MANT-GDP, Ex: 360 nm, Em: 440 nm).

-

The exchange of fluorescent GDP for unlabeled GTP will result in a decrease in the fluorescence signal.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

Calculate the initial rate of nucleotide exchange from the linear portion of the curve.

-

Determine kinetic parameters such as k_cat and K_m by performing the assay with varying concentrations of RAS and SOS1.

-

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (k_on and k_off) and affinity (K_d) of the SOS1-RAS interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified recombinant SOS1 and RAS proteins

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the ligand (e.g., SOS1) over the activated surface to allow for covalent immobilization.

-

Deactivate any remaining active esters using ethanolamine.

-

A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

-

Analyte Injection and Data Collection:

-

Inject a series of concentrations of the analyte (e.g., RAS) over both the ligand and reference flow cells.

-

Record the binding response (in Resonance Units, RU) over time during the association and dissociation phases.

-

-

Surface Regeneration:

-

If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

-

The following diagram outlines the general workflow for an SPR experiment.

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein-Protein Interaction

HTRF is a proximity-based assay used to measure the interaction between two molecules. It is well-suited for high-throughput screening of inhibitors of the SOS1-RAS interaction.

Materials:

-

Tagged recombinant SOS1 and RAS proteins (e.g., His-tagged SOS1, GST-tagged RAS)

-

HTRF donor-labeled antibody (e.g., anti-His-Europium cryptate)

-

HTRF acceptor-labeled antibody (e.g., anti-GST-XL665)

-

Assay buffer

-

384-well low-volume white microplates

-

HTRF-compatible plate reader

Procedure:

-

Assay Setup:

-

In a microplate well, add the tagged SOS1 and RAS proteins.

-

Add the test compounds at various concentrations.

-

Add the HTRF donor- and acceptor-labeled antibodies.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the HTRF signal using a plate reader. The reader excites the donor fluorophore and measures the emission from both the donor and acceptor.

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor emission / Donor emission).

-

A high HTRF ratio indicates a strong interaction between SOS1 and RAS.

-

Inhibitors of the interaction will cause a dose-dependent decrease in the HTRF ratio.

-

Plot the HTRF ratio against the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

SOS1's role as a critical activator of RAS places it at the forefront of cancer research and drug development. A thorough understanding of its intricate regulatory mechanisms, including its allosteric activation, is paramount for the rational design of effective therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for investigating the SOS1-RAS interaction and for the discovery and characterization of novel inhibitors. As our knowledge of the complexities of RAS signaling continues to expand, so too will the opportunities to target this crucial axis for the treatment of a wide range of human cancers. The development of next-generation SOS1 inhibitors, including those with novel mechanisms of action, holds great promise for the future of precision oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nicoyalife.com [nicoyalife.com]

- 5. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blossombio.com [blossombio.com]

- 7. Relating cellular signaling timescales to single-molecule kinetics: A first-passage time analysis of Ras activation by SOS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ras activation by SOS: Allosteric regulation by altered fluctuation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sos-mediated cross activation of wild-type Ras by oncogenic Ras is essential for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the SOS1-KRAS Protein-Protein Interaction: A Key Target in Cancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical protein-protein interaction (PPI) between the Son of Sevenless homolog 1 (SOS1) and the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog. Understanding the intricacies of this interaction is paramount for the development of novel therapeutics targeting KRAS-driven cancers, which have historically been challenging to drug. This document details the molecular mechanisms, signaling pathways, quantitative interaction data, and key experimental methodologies used to study and target this pivotal interaction.

Executive Summary

The interaction between SOS1, a guanine nucleotide exchange factor (GEF), and the small GTPase KRAS is a critical node in cellular signaling, particularly within the MAPK/ERK pathway that governs cell proliferation, differentiation, and survival.[1] SOS1 facilitates the activation of KRAS by catalyzing the exchange of GDP for GTP.[1][2] In many cancers, mutations in KRAS lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[3] Targeting the SOS1-KRAS interaction presents a promising therapeutic strategy to inhibit KRAS signaling, not only by preventing the activation of wild-type KRAS but also by increasing the population of the inactive, GDP-bound form of mutant KRAS, rendering it susceptible to targeted inhibitors.[4] This guide delves into the structural basis of this interaction, the allosteric regulation that governs its activity, and the landscape of inhibitors developed to disrupt this crucial cancer dependency.

The SOS1-KRAS Signaling Axis

Mechanism of SOS1-Mediated KRAS Activation

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] The intrinsic rate of nucleotide exchange is slow and requires the catalytic activity of GEFs like SOS1.[5] SOS1 possesses a catalytic domain (composed of the REM and CDC25 domains) that directly engages KRAS-GDP.[2][6] This interaction induces a conformational change in KRAS, weakening its affinity for GDP and allowing the more abundant cellular GTP to bind, thus activating KRAS.[6]

A key feature of SOS1 is its allosteric regulation by KRAS-GTP. SOS1 has a second, allosteric binding site distinct from its catalytic site.[2][6] The binding of active KRAS-GTP to this allosteric site significantly enhances SOS1's GEF activity, creating a positive feedback loop that amplifies KRAS signaling.[2] This dual-binding mechanism makes the SOS1-KRAS interaction a highly dynamic and tightly regulated process.

The Role in the MAPK/ERK Pathway

The SOS1-KRAS interaction is a central event in the canonical Receptor Tyrosine Kinase (RTK) signaling cascade. Upon growth factor binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2.[7] Grb2, in turn, recruits SOS1 to the plasma membrane, bringing it into proximity with membrane-anchored KRAS.[7] This initiates the nucleotide exchange and subsequent activation of KRAS, which then triggers the downstream MAPK/ERK signaling cascade (RAF-MEK-ERK), ultimately leading to changes in gene expression that drive cell proliferation and survival.[3]

Quantitative Analysis of SOS1-KRAS Interaction and Inhibition

The development of small molecule inhibitors targeting the SOS1-KRAS interaction has been a major focus of recent cancer research. The potency of these inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays, as well as their binding affinities (Kd or Ki).

Biochemical Inhibition of the SOS1-KRAS Interaction

This table summarizes the biochemical potency of several key SOS1 inhibitors in disrupting the direct protein-protein interaction with KRAS.

| Inhibitor | Assay Type | KRAS Mutant | IC50 / Ki | Reference |

| BI-3406 | AlphaScreen | G12D/G12C | 5 nM | [8][9] |

| BAY-293 | HTRF | G12C | 21 nM | [10][11] |

| MRTX0902 | HTRF | WT, G12D, G12V, G12C | 13.8 - 30.7 nM (IC50) | [4] |

| MRTX0902 | HTRF Displacement | - | 2.2 nM (Ki) | [12][13] |

Cellular Activity of SOS1 Inhibitors

This table presents the cellular efficacy of SOS1 inhibitors, measured by their ability to inhibit downstream signaling (pERK) and cell proliferation in various KRAS-mutant cancer cell lines.

| Inhibitor | Cell Line | KRAS Mutation | Cellular Assay | IC50 | Reference |

| BI-3406 | NCI-H358 | G12C | pERK Inhibition | 4 nM | [14] |

| BI-3406 | NCI-H358 | G12C | Proliferation | 24 nM | [14] |

| BI-3406 | DLD-1 | G13D | pERK Inhibition | 24 nM | [14] |

| BI-3406 | DLD-1 | G13D | Proliferation | 36 nM | [14] |

| BI-3406 | CRC PDOs | Various | Proliferation | 0.53 µM - 45.9 µM | |

| BAY-293 | K-562 | WT | Proliferation | 1090 nM | [10] |

| BAY-293 | NCI-H358 | G12C | Proliferation | 3480 nM | [10] |

| MRTX0902 | MKN1 | - | pERK Inhibition | 57 nM | [13] |

| MRTX0902 | - | - | SOS1-mediated GTP Exchange | 15 nM | [4] |

Key Experimental Protocols

A variety of biophysical and biochemical assays are employed to study the SOS1-KRAS interaction and to screen for its inhibitors. Below are detailed methodologies for the most common techniques.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput method for detecting protein-protein interactions.[15]

-

Principle: This assay utilizes two antibodies, each labeled with a different fluorophore (a donor, typically Terbium cryptate, and an acceptor, like XL665), that bind to tagged recombinant SOS1 and KRAS proteins. When SOS1 and KRAS interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. The resulting acceptor emission is proportional to the extent of the PPI. Inhibitors that disrupt the interaction cause a decrease in the HTRF signal.[15][16]

-

Protocol:

-

Reagent Preparation: Recombinant, tagged human SOS1 and KRAS-WT (or mutant) proteins are prepared. Anti-tag antibodies, one labeled with Terbium cryptate (donor) and the other with XL665 (acceptor), are used for detection.[16][17] All reagents are diluted in an appropriate assay buffer.

-

Assay Plate Preparation: The assay is typically performed in a 384-well low volume white plate.[16] Test compounds, serially diluted in DMSO and then assay buffer, are dispensed into the wells.

-

Protein Incubation: A pre-mixed solution of Tag1-KRAS protein and GTP is added to the wells, followed by the addition of Tag2-SOS1 protein.[16] The plate is incubated to allow for protein-protein interaction in the presence of the test compounds.

-

Detection: A pre-mixed solution of the HTRF detection reagents (anti-Tag1-Terbium and anti-Tag2-XL665) is added to each well.[16]

-

Final Incubation: The plate is sealed and incubated at room temperature (typically for 15 minutes to overnight) to allow for the detection antibodies to bind to their respective protein tags.[15]

-

Data Acquisition: The plate is read on an HTRF-compatible reader, with excitation at 320-340 nm and emission measured at both 620 nm (donor) and 665 nm (acceptor). The ratio of the acceptor to donor signal is calculated and used to determine the level of inhibition.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[18][19]

-

Principle: One protein (the ligand, e.g., SOS1) is immobilized on a sensor chip with a gold surface. A solution containing the other protein (the analyte, e.g., KRAS) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).[18] From the resulting sensorgram (a plot of RU versus time), the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be determined.[19][20]

-

Protocol:

-

Ligand Immobilization: A suitable sensor chip (e.g., CM5) is activated. The ligand (e.g., SOS1 fragment aa 564-1049) is diluted in an appropriate immobilization buffer (typically low pH to promote electrostatic pre-concentration) and injected over the activated sensor surface to achieve covalent immobilization. Remaining active groups are then deactivated.[20][21]

-

Analyte Injection: The analyte (e.g., KRAS or a small molecule inhibitor like BAY-293) is prepared in a series of concentrations in running buffer.[20]

-

Binding Measurement: The analyte solutions are injected sequentially over the ligand-immobilized surface (and a reference surface for background subtraction). The association phase is monitored during injection, and the dissociation phase is monitored during the subsequent flow of running buffer.

-

Surface Regeneration: If necessary, a regeneration solution is injected to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.

-

Data Analysis: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic parameters (ka, kd) and the affinity (KD).[20]

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay, similar in principle to HTRF, used for high-throughput screening.[22]

-

Principle: The assay uses two types of beads: a "Donor" bead that contains a photosensitizer and an "Acceptor" bead that contains a chemiluminescent agent.[23] One interacting protein is captured on the Donor beads and the other on the Acceptor beads (e.g., via biotin-streptavidin and GST-anti-GST interactions). Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen. If an Acceptor bead is within ~200 nm (i.e., if the proteins are interacting), the singlet oxygen diffuses and triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 520-620 nm.[23][24]

-

Protocol:

-

Reagent Preparation: Prepare biotinylated KRAS and GST-tagged SOS1 proteins. Prepare streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.

-

Reaction Setup: In a microplate, combine the biotinylated KRAS, GST-SOS1, and the test compounds. Incubate to allow for protein interaction.

-

Bead Addition: Add the streptavidin-Donor beads and anti-GST-Acceptor beads to the wells. Incubate in the dark to allow the beads to bind to the protein complex.

-

Signal Detection: Read the plate in an Alpha-compatible reader. A decrease in the light signal indicates inhibition of the SOS1-KRAS interaction.

-

Mechanism of SOS1 Inhibitors

Small molecule inhibitors of the SOS1-KRAS interaction are designed to bind to a pocket on SOS1 that is adjacent to the KRAS binding interface.[1][25] By occupying this pocket, these inhibitors sterically hinder the binding of KRAS to the catalytic site of SOS1.[26] This prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream MAPK pathway signaling.[1][3]

References

- 1. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 8. opnme.com [opnme.com]

- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]

- 12. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pardon Our Interruption [opnme.com]

- 15. blossombio.com [blossombio.com]

- 16. HTRF KRAS WT / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 17. revvity.com [revvity.com]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 19. criver.com [criver.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 22. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]

- 25. Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS Pathway [mdpi.com]

- 26. One Atom Makes All the Difference: Getting a Foot in the Door between SOS1 and KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Anti-proliferative Effects of SOS1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, critical hubs in signaling pathways that drive cellular proliferation and survival.[1] Hyperactivation of the RAS/MAPK pathway, often due to mutations in KRAS, is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[1][2] This technical guide provides an in-depth overview of the initial preclinical studies on the anti-proliferative effects of SOS1 inhibitors, exemplified here by the representative molecule SOS1-IN-2. The guide details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides comprehensive experimental protocols for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between SOS1 and KRAS.[1][3] Under normal physiological conditions, SOS1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream pro-proliferative signaling cascades, most notably the MAPK/ERK pathway.[1][4] In cancers with KRAS mutations, this pathway is often constitutively active.[5] this compound binds to the catalytic domain of SOS1, preventing its interaction with GDP-loaded KRAS.[6] This inhibition of nucleotide exchange leads to a decrease in the levels of active, GTP-bound RAS, resulting in the downregulation of the MAPK/ERK pathway and a subsequent reduction in cancer cell proliferation.[5][6]

Signaling Pathway

The primary signaling pathway affected by this compound is the RAS/MAPK pathway. Inhibition of SOS1 prevents the activation of RAS, which in turn blocks the downstream phosphorylation cascade of RAF, MEK, and ERK. The consequence is a decrease in the phosphorylation of ERK (pERK), a key biomarker of pathway activity, leading to reduced cell proliferation and survival.

Quantitative Data Summary

The anti-proliferative efficacy of SOS1 inhibitors has been demonstrated across a range of cancer cell lines, particularly those harboring KRAS mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) from various in vitro assays for representative SOS1 inhibitors.

Table 1: In Vitro Anti-proliferative Activity of SOS1 Inhibitors in KRAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | SOS1 Inhibitor | IC50 (nM) - 3D Proliferation |

| DLD-1 | Colorectal | G13D | BI-3406 | 36 |

| NCI-H358 | Lung | G12C | BI-3406 | 24 |

| A549 | Lung | G12S | BI-3406 | - |

| K-562 | Leukemia | WT | BAY-293 | 1090 |

| MOLM-13 | Leukemia | WT | BAY-293 | 995 |

| NCI-H358 | Lung | G12C | BAY-293 | 3480 |

| Calu-1 | Lung | G12C | BAY-293 | 3190 |

| MKN1 | Gastric | WT (amplified) | MRTX0902 | >10,000 |

Data compiled from multiple preclinical studies.[6][7][8][9]

Table 2: In Vitro Biochemical and Cellular Pathway Inhibition by SOS1 Inhibitors

| Assay | Target/Cell Line | SOS1 Inhibitor | IC50 (nM) |

| SOS1-KRAS Interaction | Biochemical | BI-3406 | 5 |

| pERK Inhibition | DLD-1 (KRAS G13D) | BI-3406 | 24 |

| SOS1-KRAS Interaction | Biochemical | BAY-293 | 21 |

| pERK Inhibition | MKN1 | MRTX0902 | 30 |

| SOS1 HTRF Binding | Biochemical | MRTX0902 | 2 |

Data compiled from multiple preclinical studies.[7][8][10][11][12]

Table 3: In Vivo Anti-Tumor Efficacy of SOS1 Inhibitors

| Xenograft Model | Cancer Type | KRAS Mutation | SOS1 Inhibitor | Dosing | Tumor Growth Inhibition (TGI) |

| A549 | Lung | G12S | BI-3406 | 50 mg/kg b.i.d. | 66% |

| MIA PaCa-2 | Pancreatic | G12C | BI-3406 | 50 mg/kg b.i.d. | 87% |

| NCI-H358 | Lung | G12C | MRTX0902 | 50 mg/kg b.i.d. | 53% |

Data compiled from multiple preclinical studies.[10][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections describe the core experimental protocols used to assess the anti-proliferative effects of this compound.

Experimental Workflow

The general workflow for evaluating the anti-proliferative effects of a novel SOS1 inhibitor like this compound involves a multi-step process, from initial biochemical validation to in vivo efficacy studies.

3D Cell Proliferation Assay (Spheroid Model)

This assay assesses the impact of this compound on the growth of cancer cells in a three-dimensional culture, which more closely mimics the in vivo tumor microenvironment.

-

Cell Seeding:

-

Culture cancer cell lines (e.g., DLD-1, NCI-H358) under standard conditions.

-

Harvest and resuspend cells to a concentration of 2.5 x 10^4 cells/mL in appropriate growth medium.

-